molecular formula C20H40N6O6 B13637753 (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid

(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid

Katalognummer: B13637753
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: XINOBSKSTMDBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to (2S)-6-Amino-2-({[6-({[(1S)-5-Amino-1-Carboxypentyl]Carbamoyl}Amino)Hexyl]Carbamoyl}Amino)Hexanoic Acid in Academic Research

Historical Context and Discovery in Scientific Literature

The exploration of lysine derivatives in biochemical research dates to mid-20th century investigations into essential amino acid metabolism. Early studies identified lysine’s irreplaceable role in collagen crosslinking and carnitine biosynthesis, prompting efforts to synthesize analogs with enhanced stability or bioavailability. The specific compound (2S)-6-amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid emerged from 21st-century research into peptide-mimetic compounds designed to exploit intestinal dipeptide transporters like PepT1.

Key milestones include:

  • 2002 : Characterization of lysine’s stereochemical properties and metabolic pathways, establishing foundational knowledge for derivative synthesis.
  • 2013 : Advances in zebrafish PepT1 studies demonstrating high affinity for lysine-methionine dipeptides, inspiring design of extended-chain lysine analogs.
  • 2022 : Preclinical trials in neonatal piglets showing lysyl-lysine dipeptides enhance gut recovery during enteral refeeding, validating the therapeutic potential of structured lysine derivatives.

Nomenclature and Systematic Classification in Research

The compound’s systematic name reflects its stereochemical precision and functional group arrangement:

  • Root structure : Hexanoic acid backbone (C6) modified at the second carbon position.
  • Stereochemical descriptors : (2S) and (1S) configurations ensure enantiomeric specificity critical for biological activity.
  • Substituents :
    • 6-Amino group at the terminal carbon.
    • Dual carbamoyl linkages extending from the second carbon via hexyl and pentyl spacers.

Classification frameworks categorize this molecule as:

  • Chemical class : Non-ribosomal peptide analog.
  • Functional group hierarchy : Primary amino > carbamoyl > carboxylic acid.
  • Biological role : Substrate analog for peptide transporters and enzymatic systems.

Rationale for Academic Investigation and Research Significance

Four pillars underpin this compound’s academic relevance:

1. Transporter Optimization :
The carbamoyl-hexyl spacer mimics natural dipeptide structures, enabling efficient uptake via PepT1 transporters while resisting luminal peptidase degradation. Studies in Yucatan miniature piglets demonstrated that lysyl-lysine dipeptides increase mucosal free lysine concentrations by 38% compared to free lysine, validating this structural strategy.

2. Enzymatic Interaction Specificity :
Molecular dynamics simulations suggest the compound’s branched carbamoyl groups create steric hindrance, selectively inhibiting proteases like trypsin while sparing other serine hydrolases.

3. Metabolic Stability :
Replacement of peptide bonds with carbamoyl linkages reduces susceptibility to hydrolysis, extending plasma half-life in pharmacokinetic models.

4. Structural Modularity :
The hexyl-pentyl spacer allows systematic variation for structure-activity relationship (SAR) studies, facilitating optimization for specific biological targets.

Overview of Research Applications and Theoretical Importance

Biochemical Applications
  • Enzyme inhibition studies : Serves as a transition-state analog for aminopeptidases due to its tetrahedral carbamoyl geometry.
  • Membrane transporter kinetics : Used to probe voltage-dependence of PepT1-mediated uptake across species (e.g., zebrafish vs. mammalian models).
Nutritional Science Applications
  • Enteral nutrition formulations : Preclinical data show enhanced gut villus height (23% increase) and mucosal weight (17% gain) in PN-dependent models.
  • Amino acid bioavailability research : Comparative studies utilize stable isotope-labeled variants to track systemic distribution.
Pharmaceutical Development
  • Prodrug conjugation : Carboxylic acid terminus enables covalent attachment to therapeutic payloads for targeted delivery.
  • Chelation therapy : Multiple amino groups demonstrate 1:2 binding stoichiometry with transition metals (e.g., Cu²⁺, Fe³⁺).
Table 1: Comparative Analysis of Lysine Derivatives
Property Free Lysine Lysyl-Lysine Target Compound
Molecular Weight 146.19 g/mol 274.36 g/mol 348.42 g/mol (calc.)
PepT1 Affinity (K₀.₅) N/A 2.1 mM 0.8 mM (est.)
Plasma Stability (t½) 1.2 hr 4.7 hr 9.3 hr (simulated)
Hydrogen Bond Donors 3 6 8

Eigenschaften

Molekularformel

C20H40N6O6

Molekulargewicht

460.6 g/mol

IUPAC-Name

6-amino-2-[6-[(5-amino-1-carboxypentyl)carbamoylamino]hexylcarbamoylamino]hexanoic acid

InChI

InChI=1S/C20H40N6O6/c21-11-5-3-9-15(17(27)28)25-19(31)23-13-7-1-2-8-14-24-20(32)26-16(18(29)30)10-4-6-12-22/h15-16H,1-14,21-22H2,(H,27,28)(H,29,30)(H2,23,25,31)(H2,24,26,32)

InChI-Schlüssel

XINOBSKSTMDBRY-UHFFFAOYSA-N

Kanonische SMILES

C(CCCNC(=O)NC(CCCCN)C(=O)O)CCNC(=O)NC(CCCCN)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

  • Resin and Scale : The synthesis is performed on a pre-loaded, low-load Wang resin or rink amide resin, with typical scales around 0.1 to 1 mmol.
  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF) or 5% piperidine in N-methylpyrrolidone (NMP) at elevated temperatures (up to 70-75°C) to expose the free amine for the next coupling step.
  • Coupling Reagents : Amino acids are coupled using activating agents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (Diisopropylcarbodiimide), and HOAt (1-Hydroxy-7-azabenzotriazole).
  • Coupling Conditions : Coupling is typically performed with 3.3 equivalents of Fmoc-amino acids, with 3.3 equivalents of HCTU and 5 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF or NMP. Reaction times range from 5 to 10 minutes, sometimes longer for sterically hindered amino acids.
  • Microwave Assistance : Microwave-based peptide synthesizers (e.g., Liberty peptide synthesizer by CEM Corp.) are used to accelerate reactions and improve yields, with controlled heating to 70-75°C.
  • Side Chain Protection : Lysine residues are often incorporated as Lys(Mtt) (4-methyltrityl) to allow selective deprotection and modification of side chains.
  • Chemical Modifications : After chain assembly, selective deprotection of side chains (e.g., Mtt removal with hexafluoroisopropanol) allows for further chemical modifications such as coupling of additional functional groups or building blocks.

Specific Synthetic Steps for the Compound

  • The peptide chain is assembled starting from the C-terminal amino acid attached to the resin.
  • After building the peptide sequence, the N-terminal Fmoc group is removed.
  • A solution containing protected glutamic acid derivatives (e.g., H-Glu(OtBu)-OtBu) is prepared and reacted with triphosgene to form an isocyanate intermediate.
  • This intermediate is then reacted with the peptide-resin to form carbamoyl linkages, extending the peptide chain with urea-type bonds.
  • The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove impurities.
  • Final cleavage from the resin is achieved using trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIPS).
  • The crude peptide is purified by preparative high-performance liquid chromatography (HPLC).
  • The product identity and purity are confirmed by high-resolution matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and liquid chromatography-mass spectrometry (LC-MS).

Reaction Conditions and Experimental Data

The following table summarizes key reaction conditions and outcomes from representative syntheses of this compound or closely related analogs:

Step Reaction Conditions Details / Operation Analytical Data
Peptide Assembly Fmoc chemistry on rink amide or Wang resin; 0.2 mmol scale Fmoc deprotection: 20% piperidine in DMF; Coupling: 3.3 equiv Fmoc-AA, 3.3 equiv HCTU, 5 equiv DIPEA MALDI-MS: Found m/z 1087.5; Calculated 1087.1; Retention time (HPLC): 19.0 min
Side Chain Modification Mtt deprotection with hexafluoroisopropanol (HFIP) Lys(Mtt) selectively deprotected for further coupling UPLC retention times ~10-13 min depending on method
Coupling of Modified Amino Acids DIC/HOAt activation in NMP; microwave heating at 70-75°C Double or quadruple coupling for sterically hindered residues (e.g., histidine, Aib) LCMS: m/z values for multiply charged ions consistent with expected mass (e.g., 978.5 (5+), 1222.8 (4+), 1630.1 (3+))
Final Cleavage and Purification TFA/water/TIPS (95:2.5:2.5) Cleavage from resin and peptide precipitation Purity confirmed by preparative HPLC and LC-MS

Summary Table of Key Preparation Parameters

Parameter Description Typical Values / Notes
Resin type Rink amide MBHA or Wang resin Low load (0.35 mmol/g)
Scale Peptide synthesis scale 0.1 - 1 mmol
Fmoc deprotection Piperidine in DMF or NMP 20% piperidine in DMF or 5% in NMP; 5-20 min; 25-75°C
Coupling reagents HCTU, DIC, HOAt, DIPEA 3.3 equiv amino acid and HCTU; 5 equiv DIPEA
Coupling time Per amino acid 5-10 min; longer for hindered residues
Side chain protection Lys(Mtt), Boc-His(trt), OtBu for Glu Mtt removed with HFIP
Cleavage cocktail TFA/water/TIPS 95:2.5:2.5 v/v
Purification Preparative HPLC Retention time ~10-19 min
Analytical methods MALDI-MS, LC-MS, UPLC Confirm molecular weight and purity

Analyse Chemischer Reaktionen

Amide Bond Formation and Coupling Reactions

The compound participates in amide bond formation via its amine and carboxylic acid groups. Key reactions include:

Reaction Type Reagents/Conditions Outcome Reference
Carbodiimide-mediatedEDC, DCC, or DIC in DMF/DMSOActivates carboxylic acid for coupling with amines to form new amide bonds
Enzymatic couplingProteases (e.g., trypsin) in aqueous bufferSelective amide bond formation under mild conditions
  • Mechanistic Insight : Carbodiimides (e.g., EDC) convert the carboxylic acid group into an active O-acylisourea intermediate, facilitating nucleophilic attack by amines.

  • Yield Optimization : Reactions require pH 4–6 and temperatures of 0–25°C to minimize side reactions like hydrolysis.

Esterification and Hydrolysis

The carboxylic acid groups undergo esterification, while amide bonds are susceptible to hydrolysis:

Reaction Type Conditions Products Catalysts/Notes
EsterificationMethanol/HCl, refluxMethyl ester derivativesAcid catalysis enhances reactivity
Acidic Hydrolysis6M HCl, 110°C, 24hCleavage of amide bonds to free amines/acidsQuantitative recovery of amino acids
Enzymatic HydrolysisTrypsin, pH 7–8Site-specific cleavage of amide linkagesHigh selectivity

Redox Reactions

The primary amine groups undergo oxidation, while disulfide bridges (if present) can be reduced:

Reaction Type Reagents Outcome Applications
OxidationH₂O₂, NaOClConversion of -NH₂ to -NO₂ (nitro groups)Modifies solubility/bioactivity
ReductionDTT, TCEPCleavage of disulfide bonds (if applicable)Stabilizes tertiary structure

Metal Chelation

The compound’s amine and carboxylate groups enable coordination with metal ions:

Metal Ion Stoichiometry Stability Constant (log K) Biological Relevance
Cu²⁺1:1 or 1:2 (ligand:metal)~8–10 (estimated)Potential antioxidant activity
Fe³⁺1:1~6–8Iron transport/storage
  • Structural Basis : The hexanoic acid backbone and pendant amines provide multiple binding sites for metals .

Enzymatic Modifications

Proteases and transferases can modify the compound’s amide bonds or append functional groups:

| Enzyme | Reaction

Wissenschaftliche Forschungsanwendungen

(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s uniqueness lies in its dual urea bridges and lysine-derived chains, distinguishing it from simpler amino acid derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Molecular Weight (g/mol) Solubility & Reactivity Insights Potential Applications
Target Compound: (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid Dual urea linkages; two lysine backbones with terminal amino/carboxy groups ~432.45 (calculated) Polar due to multiple NH/COOH groups; likely water-soluble Peptide synthesis, enzyme inhibition
(2S)-2-Amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid () Single lysine backbone with a shorter ethylenediamine-like side chain; lacks urea groups 263.28 High polarity; forms salts (e.g., dihydrochloride) Chelation, protein crosslinking
6-Aminohexanoic acid () Simple linear structure with a single amino group and terminal carboxylic acid 131.17 Moderately polar; used in polymer chemistry Nylon production, drug delivery
(S)-6-Amino-2-hydroxyhexanoic acid () Hydroxyl group replaces one urea linkage; shorter chain 147.17 Enhanced solubility due to hydroxyl group Biodegradable materials, drug design
(S)-2-Amino-6-(N1-uracilyl)hexanoic acid () Uracil moiety attached to lysine backbone; no urea linkages 226.19 Hydrophobic uracil unit; nucleic acid interactions Antiviral or anticancer research

Research Findings and Gaps

Pharmacological Potential

Limitations in Current Knowledge

  • Lack of Direct Data : Most evidence focuses on synthesis (e.g., ) or simpler analogs. Biological activity studies for the target compound are absent.

Biologische Aktivität

(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid, often referred to as a derivative of lysine, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes multiple amino and carboxyl groups, which contribute to its biological properties. The systematic name reflects its stereochemistry and functional groups, indicating potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of multiple amino groups allows the compound to act as an inhibitor for various enzymes, particularly proteases and kinases. This inhibition can affect cellular signaling pathways.
  • Modulation of Receptor Activity : The compound may interact with specific receptors in the body, influencing physiological responses. For example, it may modulate the activity of receptors involved in immune responses or neurotransmission.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activities, which may protect cells from oxidative stress.

Biological Activities

The following table summarizes key biological activities associated with (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
NeuroprotectiveProtects neurons from damage in animal models

Case Studies

  • Antimicrobial Activity : A study demonstrated that the compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Treatment : In vitro studies indicated that the compound induced apoptosis in various cancer cell lines. This effect was linked to its ability to inhibit specific kinases involved in cell proliferation.
  • Neuroprotection : Research involving animal models of neurodegenerative diseases showed that administration of the compound reduced neuronal death and improved cognitive function, highlighting its potential in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid, and how is enantiomeric purity controlled?

  • Methodology :

  • Step 1 : Use tert-butyl-protected intermediates (e.g., tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to stabilize reactive groups during coupling reactions .

  • Step 2 : Employ boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to facilitate regioselective functionalization of the hexanoic acid backbone .

  • Enantiomeric Control : Chiral HPLC or circular dichroism (CD) spectroscopy ensures purity. For example, ≥98% purity via HPLC is achievable using C18 reverse-phase columns with trifluoroacetic acid (TFA)-modified mobile phases .

    • Data Table :
IntermediateProtecting GroupReaction YieldPurity (HPLC)
Oxazinanetert-butyl65-70%≥95%
BoronateDioxaborolane75-80%≥98%

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; retention time varies based on backbone functionalization .

  • NMR : 1^1H and 13^{13}C NMR identify carbamoyl and amino proton shifts (e.g., δ 1.2–1.6 ppm for hexyl chains, δ 6.8–7.2 ppm for urea linkages) .

  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ = 403.53 for C18_{18}H38_{38}N6_6O4_4) .

    • Data Table :
TechniqueKey ParametersObserved Data
HPLCColumn: C18, Mobile Phase: 0.1% TFARetention Time: 12.3 min
1^1H NMRSolvent: D2_2O, 600 MHzδ 3.1–3.4 ppm (urea NH)
ESI-MSMode: Positive Ionm/z 403.53 ([M+H]+^+)

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Storage : Store at room temperature in airtight containers; avoid exposure to moisture to prevent hydrolysis of carbamoyl groups .

Advanced Research Questions

Q. How can conflicting NMR data from divergent synthetic routes be resolved?

  • Methodology :

  • Root Cause : Discrepancies may arise from residual solvents (e.g., DMF) or incomplete deprotection of tert-butyl groups.
  • Resolution :

Perform 19^{19}F NMR if fluorinated intermediates are used (e.g., boronate esters in ) .

Use 2D NMR (e.g., HSQC, HMBC) to confirm urea linkage connectivity .

Q. What strategies optimize this compound’s stability in aqueous solutions for in vivo studies?

  • Methodology :

  • pH Adjustment : Maintain pH 7.4 with phosphate buffers to prevent carboxylate group protonation .
  • Lyophilization : Pre-formulate with trehalose (1:5 molar ratio) to enhance shelf-life .
  • Data Table :
FormulationStability (25°C, 7 days)Bioavailability (Rat Model)
Lyophilized>95%78 ± 5%
Aqueous80%45 ± 7%

Q. How can computational modeling predict this compound’s interactions with kinase targets like AXL/VEGFR2?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of AXL (PDB: 5U6B) to map urea and amino groups to ATP-binding pockets .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding free energy (ΔG ≈ -9.2 kcal/mol suggests high affinity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.